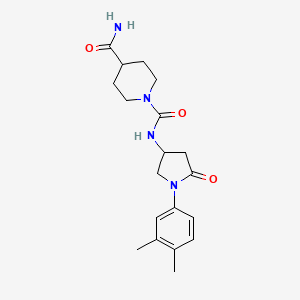![molecular formula C19H21FN2O3S B2975282 3-(4-fluorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]propane-1-sulfonamide CAS No. 946320-73-6](/img/structure/B2975282.png)
3-(4-fluorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]propane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-fluorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]propane-1-sulfonamide is a complex organic compound that features a combination of fluorophenoxy and indole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]propane-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-fluorophenol and 1H-indole-3-ethanamine. These intermediates are then subjected to sulfonation and coupling reactions under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
化学反応の分析
Types of Reactions
3-(4-fluorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
科学的研究の応用
3-(4-fluorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]propane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(4-fluorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to active sites, while the fluorophenoxy group may enhance binding affinity and specificity. This compound can modulate biological pathways by inhibiting or activating key proteins involved in disease processes.
類似化合物との比較
Similar Compounds
3-(4-fluorophenyl)-1H-indole: Shares the indole and fluorophenyl groups but lacks the sulfonamide linkage.
N-(2-(1H-indol-3-yl)ethyl)benzenesulfonamide: Similar structure but with a benzenesulfonamide group instead of fluorophenoxy.
Uniqueness
3-(4-fluorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]propane-1-sulfonamide is unique due to the combination of fluorophenoxy and indole moieties linked by a sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
IUPAC Name |
3-(4-fluorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c20-16-6-8-17(9-7-16)25-12-3-13-26(23,24)22-11-10-15-14-21-19-5-2-1-4-18(15)19/h1-2,4-9,14,21-22H,3,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMLJIHOVCVYSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)CCCOC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid](/img/structure/B2975201.png)



![1-(Imidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride](/img/new.no-structure.jpg)

![3,4-dihydroisoquinolin-2(1H)-yl{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2975208.png)

![4-ethoxy-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2975213.png)
![N-[(3-chloro-4-fluorophenyl)methyl]-1-(3-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2975217.png)
![(2E)-3-[(3-chloro-4-methoxyphenyl)amino]-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one](/img/structure/B2975218.png)



